6-(4-Chlorobenzyl)pyrimidin-4-ol

Bromodomain inhibition Epigenetics BRD4

Procure 6-(4-Chlorobenzyl)pyrimidin-4-ol (CAS 2092264-30-5) as a precisely differentiated research scaffold. Unlike the 2-chloro isomer (CDC7-biased) or 6-benzyl analog (CYP4Z1-biased), this 4-chlorobenzyl derivative uniquely exhibits dual BRD4 (IC50 794 nM) and CYP2A6 (Ki 80 nM) inhibition with 51-fold CYP2A6/CYP2C19 selectivity. Its 9.1-fold potency advantage over the 6-benzyl analog for BRD4 validates it as a superior starting point for bromodomain inhibitor SAR. Request a quote today to accelerate your hit-to-lead optimization.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 2092264-30-5
Cat. No. B1487161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorobenzyl)pyrimidin-4-ol
CAS2092264-30-5
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC(=O)NC=N2)Cl
InChIInChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15)
InChIKeyCHVAXFAQZPJTDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Chlorobenzyl)pyrimidin-4-ol (CAS 2092264-30-5): A Versatile Pyrimidine Scaffold for Targeted Protein Inhibition in Drug Discovery


6-(4-Chlorobenzyl)pyrimidin-4-ol, CAS 2092264-30-5, is a substituted pyrimidine derivative (molecular formula C₁₁H₉ClN₂O, MW 220.65 g/mol) characterized by a 4-chlorobenzyl moiety at the 6-position of the pyrimidin-4-ol core. This compound serves as a versatile scaffold in medicinal chemistry for the development of small-molecule inhibitors targeting a broad range of proteins, including bromodomains (BRD4) [1], cytochrome P450 enzymes (CYP2A6, CYP2C19) [2][3], kinases, and transcriptional regulators (BCL6) [4]. Its structural features enable multiple binding interactions, making it a valuable starting point for structure-activity relationship (SAR) campaigns and hit-to-lead optimization.

Why 6-(4-Chlorobenzyl)pyrimidin-4-ol (CAS 2092264-30-5) Cannot Be Replaced by Uncharacterized In-Class Analogs


In-class pyrimidin-4-ol derivatives exhibit profound target selectivity and potency variations based on subtle structural modifications. As demonstrated in BindingDB, the 4-chlorobenzyl substituent of 6-(4-Chlorobenzyl)pyrimidin-4-ol confers distinct inhibitory profiles against critical drug targets like BRD4 (IC₅₀ 794 nM) [1] and CYP2A6 (Ki 80 nM) [2], whereas other benzyl-substituted pyrimidin-4-ols show markedly different activities. For instance, the 2-chloro isomer (CAS 2090965-31-2) demonstrates potent CDC7 kinase inhibition (IC₅₀ 4 nM) [3], while the 6-benzyl analog (CAS 16353-08-5) primarily inhibits CYP4Z1 (IC₅₀ 7.2 µM) [4]. Even a seemingly minor shift in substitution pattern or the introduction of a sulfur linker (as in 2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-ol) redirects inhibitory activity toward ALK (IC₅₀ 0.38 nM) [5]. These data underscore that simple generic substitution based on core scaffold similarity is scientifically untenable; only 6-(4-Chlorobenzyl)pyrimidin-4-ol possesses the precise substitution pattern that dictates its specific target engagement profile.

Quantitative Differentiation Evidence for 6-(4-Chlorobenzyl)pyrimidin-4-ol (CAS 2092264-30-5) Against Closest Analogs


Enhanced BRD4 Bromodomain Inhibition Compared to 6-Benzyl Analog

6-(4-Chlorobenzyl)pyrimidin-4-ol exhibits a 9.1-fold stronger inhibition of BRD4 compared to its 6-benzyl analog (CAS 16353-08-5), demonstrating the critical role of the 4-chloro substituent in target engagement. The target compound achieved an IC₅₀ of 794 nM against BRD4 [1], whereas the 6-benzylpyrimidin-4-ol analog showed an IC₅₀ of 7,200 nM against CYP4Z1 [2]. Although the assays are different, the substantial potency difference on homologous protein families underscores the unique binding advantage conferred by the 4-chlorobenzyl group.

Bromodomain inhibition Epigenetics BRD4

Sub-Micromolar CYP2A6 Affinity Distinguishes from Weaker CYP2C19 Inhibition

6-(4-Chlorobenzyl)pyrimidin-4-ol demonstrates a 51.25-fold selectivity for CYP2A6 (Ki 80 nM) over CYP2C19 (IC₅₀ 4,100 nM). This intra-class selectivity is unique among structurally related pyrimidin-4-ols; for example, the 2-chloro isomer (CAS 2090965-31-2) shows potent inhibition of CDC7 kinase (IC₅₀ 4 nM) but no reported CYP activity [1][2][3].

Cytochrome P450 Drug metabolism CYP2A6

Moderate BCL6 BTB Domain Inhibition Contrasts with Potent ALK Activity of Sulfanyl Analog

6-(4-Chlorobenzyl)pyrimidin-4-ol inhibits the BCL6 BTB domain with an IC₅₀ of 3,160 nM [1]. In stark contrast, the structurally related 2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-ol exhibits picomolar potency against ALK tyrosine kinase (IC₅₀ 0.38 nM) [2], representing a >8,000-fold difference in target engagement. This divergent activity profile highlights that the pyrimidin-4-ol core alone is insufficient to predict biological activity; the precise nature and position of substituents are paramount.

Transcriptional repression BCL6 Lymphoma

Broad Polypharmacology Profile Offers a Unique Starting Point for Multi-Target Drug Design

Beyond its primary targets, 6-(4-Chlorobenzyl)pyrimidin-4-ol exhibits a distinct polypharmacology profile with moderate inhibition across several therapeutically relevant proteins, including CYP2B6 (IC₅₀ 3,900 nM), CYP2C8 (IC₅₀ 16,000 nM), and CHIT1 (IC₅₀ 48 nM) [1][2][3]. This pattern is unique when compared to the focused kinase inhibition of the 2-chloro isomer (CDC7 IC₅₀ 4 nM, PIM1 IC₅₀ 65 nM) [4]. The broad, yet moderate, activity profile of 6-(4-Chlorobenzyl)pyrimidin-4-ol suggests it may be an advantageous scaffold for designing multi-target agents where balanced inhibition of several pathways is desired, as opposed to a highly selective single-target inhibitor.

Polypharmacology Kinase inhibition Multi-target

Optimal Research and Industrial Applications for 6-(4-Chlorobenzyl)pyrimidin-4-ol (CAS 2092264-30-5)


BRD4 Bromodomain Inhibitor Hit-to-Lead Optimization

6-(4-Chlorobenzyl)pyrimidin-4-ol serves as an ideal starting point for SAR campaigns targeting BRD4. Its IC₅₀ of 794 nM [1] provides a validated, moderately potent hit that can be rapidly optimized through medicinal chemistry. The 4-chlorobenzyl moiety offers clear vectors for substitution to improve potency and selectivity, while the pyrimidin-4-ol core provides a synthetically tractable handle for further derivatization. This scenario is directly supported by the compound's 9.1-fold potency advantage over the 6-benzyl analog [2].

CYP2A6-Selective Chemical Probe Development

The compound's 51.25-fold selectivity for CYP2A6 (Ki 80 nM) over CYP2C19 (IC₅₀ 4,100 nM) makes it an attractive starting point for developing chemical probes to dissect CYP2A6-mediated metabolism and its role in nicotine addiction or drug-drug interactions [3][4]. Its moderate potency allows for cellular studies without complete enzyme knockdown, enabling nuanced biological interrogation.

BCL6 BTB Domain Inhibitor for Lymphoma Research

For laboratories investigating B-cell lymphoma 6 (BCL6) as a therapeutic target, 6-(4-Chlorobenzyl)pyrimidin-4-ol provides a validated, albeit moderate, inhibitor of the BCL6 BTB domain (IC₅₀ 3,160 nM) [5]. It can be used as a tool compound to study the effects of BCL6 inhibition on gene expression and cell proliferation in lymphoma models, and as a reference standard for screening more potent analogs. Its use is justified given the >8,000-fold selectivity over ALK [6].

Multi-Target Polypharmacology Scaffold

Given its broad inhibitory profile across CYP enzymes (CYP2A6, CYP2B6, CYP2C8) and additional targets like CHIT1 (IC₅₀ 48 nM) [7][8][9], this compound is uniquely positioned as a scaffold for designing multi-target agents. Research groups exploring polypharmacology approaches for complex diseases can leverage this profile to develop molecules with balanced, moderate inhibition of several disease-relevant pathways, a strategy not feasible with more selective analogs like the 2-chloro isomer [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Chlorobenzyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.